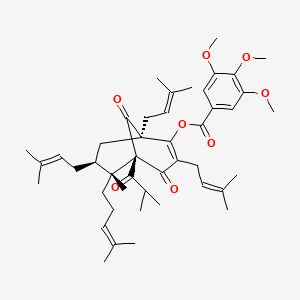

Hyperforintrimethoxybenzoate

Description

Historical Trajectory and Challenges in Hyperforin (B191548) Research: An Academic Perspective

Hyperforin, a phloroglucinol (B13840) derivative, was first isolated in the mid-1970s. acs.org It has since been identified as a major active component of St. John's wort, believed to contribute significantly to its pharmacological effects. nih.govnih.gov However, the therapeutic potential of hyperforin has been consistently hampered by its inherent instability. The compound is highly sensitive to light, oxygen, and aqueous solutions, particularly those that are not acidic. researchgate.netnih.gov This instability poses significant challenges for its formulation into stable medicinal products and complicates long-term storage and research. researchgate.netresearchgate.net The degradation of hyperforin leads to the formation of various products, such as furohyperforin, which differ structurally and may have different biological activities. nih.gov

Strategic Rationale for Chemical Modification and Derivatization of Hyperforin

The limitations of natural hyperforin provided a strong impetus for its chemical modification. The primary goals of creating derivatives were to overcome its stability issues and to potentially enhance its pharmacological properties.

The instability of hyperforin in the presence of light and oxygen, as well as in various solvents, is a well-documented challenge. acs.orgresearchgate.net This chemical fragility complicates its handling, formulation, and the ability to maintain consistent dosages in experimental and therapeutic settings. researchgate.net Consequently, a key driver for developing derivatives like Hyperforintrimethoxybenzoate has been the pursuit of a more stable molecule that retains or even enhances the desired biological activities of the parent compound. scispace.com The creation of semi-synthetic derivatives offers a pathway to improve the compound's resilience to degradation, thereby enhancing its viability as a research tool and a potential therapeutic agent. researchgate.netscispace.com

Beyond improving stability, the chemical modification of hyperforin opens avenues to explore new pharmacological profiles. The synthesis of analogues allows researchers to investigate structure-activity relationships, which are crucial for understanding how the molecule interacts with biological targets. acs.org By modifying specific parts of the hyperforin structure, scientists can aim to create derivatives with increased potency, better target specificity, and potentially a reduced propensity for inducing drug-metabolizing enzymes, a known issue with the parent compound. acs.orgnih.govnih.gov This exploration includes creating analogues through processes like acylation, alkylation, and oxidation to assess their effects on various biological endpoints. acs.orgbenthamdirect.com

Genesis and Significance of this compound (IDN 5491) as a Semi-Synthetic Ester

This compound, identified by the code IDN 5491, is a direct outcome of the strategic efforts to refine the properties of hyperforin. scispace.comresearchgate.net

IDN 5491 is one of several semi-synthetic derivatives of hyperforin developed to overcome the limitations of the natural product. scispace.com Its creation as an ester represents a specific chemical strategy to enhance stability and modulate its biological activity. scispace.comresearchgate.net This places it within a broader class of hyperforin analogues, which also includes various salts and other modified structures designed to improve physicochemical and pharmacological properties. scispace.commdpi.commdpi.com

Initial studies on IDN 5491 have explored its potential antidepressant-like properties. scispace.comnih.gov Research using animal models has shown that IDN 5491 can elicit effects suggestive of antidepressant activity. nih.gov Interestingly, while IDN 5491 itself appears to be inactive at a wide range of central nervous system targets in vitro, it is thought that its biological effects may be mediated by the parent compound, hyperforin, which is released after administration, or by an unknown metabolite. nih.govresearchgate.net Plasma concentration analysis after administration of IDN 5491 has detected the presence of hyperforin, suggesting that the ester may function as a prodrug. nih.gov Further ex-vivo studies have indicated that treatment with IDN 5491 leads to the occupation of brain sigma1 receptors, possibly through an indirect mechanism induced by hyperforin or a yet-to-be-identified metabolite. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C45H62O8 |

|---|---|

Molecular Weight |

731 g/mol |

IUPAC Name |

[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C45H62O8/c1-27(2)16-15-22-43(11)33(19-17-28(3)4)26-44(23-21-30(7)8)40(53-41(48)32-24-35(50-12)37(52-14)36(25-32)51-13)34(20-18-29(5)6)39(47)45(43,42(44)49)38(46)31(9)10/h16-18,21,24-25,31,33H,15,19-20,22-23,26H2,1-14H3/t33-,43+,44+,45-/m0/s1 |

InChI Key |

BQNGEEDNZRILLS-HZLVCURZSA-N |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC=C(C)C |

Synonyms |

hyperforin trimethoxybenzoate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Hyperforintrimethoxybenzoate

Foundational Synthetic Strategies for Hyperforin (B191548) Esterification in Research

The synthesis of hyperforintrimethoxybenzoate, an ester of hyperforin, is grounded in the broader principles of ester synthesis and the specific challenges posed by the complex, sterically hindered, and multifunctional hyperforin scaffold.

General Principles of Ester Synthesis Applied to Phloroglucinol (B13840) Derivatives

Phloroglucinol, the core structural motif of hyperforin, is a benzenetriol that can undergo esterification at its hydroxyl groups wikipedia.org. The synthesis of esters from phloroglucinol derivatives can be achieved through several classic methods, each with its own advantages and limitations.

Table 1: Common Esterification Methods for Phenolic Compounds

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Heat | Simple, uses readily available starting materials | Reversible reaction, may require removal of water to drive to completion; harsh conditions can be incompatible with sensitive functional groups |

| Acyl Chloride Method | Acyl chloride, base (e.g., pyridine, triethylamine) | Mild conditions (room temperature or gentle heating) | High reactivity, generally high yielding | Acyl chlorides are often moisture-sensitive and can be corrosive |

| Anhydride Method | Carboxylic anhydride, base or acid catalyst | Mild to moderate heating | Good reactivity, byproducts are easily removed | Anhydrides may not be commercially available for all desired carboxylic acids |

| Steglich Esterification | Carboxylic acid, alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Mild conditions (room temperature) | High yielding, proceeds under mild conditions | Dicyclohexylurea byproduct can be difficult to remove, DCC is an allergen |

The choice of esterification method for a hyperforin derivative would depend on the stability of the hyperforin core to the reaction conditions and the desired regioselectivity. Given the sensitive nature of hyperforin, which is prone to oxidation and rearrangement, milder methods such as the use of acyl chlorides or Steglich esterification would likely be preferred wikipedia.orgresearchgate.net.

Regioselective Functionalization Approaches

A key challenge in the synthesis of hyperforin derivatives is achieving regioselectivity – the ability to functionalize a specific hydroxyl group in the presence of others. Hyperforin has multiple hydroxyl groups with varying steric and electronic environments, making regioselective esterification a non-trivial task.

Several strategies can be employed to achieve regioselective functionalization of polyhydroxylated molecules like hyperforin:

Protecting Groups: The most common approach involves the use of protecting groups to temporarily block all but the desired hydroxyl group from reacting. This requires a multi-step process of protection, esterification, and deprotection. The choice of protecting group is critical and must be orthogonal to the conditions of the subsequent reaction steps.

Steric Hindrance: The inherent steric hindrance around certain hydroxyl groups can be exploited to direct acylation to the most accessible site. By using a bulky acylating agent, it may be possible to selectively esterify the least sterically hindered hydroxyl group.

Directed Acylation: In some cases, a directing group can be installed on the molecule to deliver the acylating reagent to a specific hydroxyl group. This approach often involves the formation of a temporary covalent bond between the substrate and a catalyst or reagent.

Enzymatic Catalysis: Lipases and other enzymes can exhibit high regioselectivity in the acylation of polyols and phenols. This approach offers the advantage of mild reaction conditions and high specificity, though it may require screening of multiple enzymes to find one with the desired activity and selectivity.

Specific Synthetic Pathways and Reaction Schemes for this compound

While a specific, documented synthesis of this compound is not available in the literature, a plausible synthetic route can be designed based on the known total synthesis of hyperforin and established esterification methodologies.

Multi-Step Synthesis Design and Optimization Challenges

The synthesis of this compound would logically begin with the total synthesis of hyperforin itself. The total synthesis of hyperforin is a significant undertaking that has been accomplished by several research groups researchgate.netnih.govharvard.eduorganic-chemistry.org. These syntheses are lengthy and complex, often involving more than 20 steps.

Once hyperforin is obtained, the next step would be the regioselective esterification with a trimethoxybenzoyl group. This would likely involve a protecting group strategy to differentiate the hydroxyl groups of hyperforin. The optimization of such a synthesis would face several challenges:

Protecting Group Strategy: The selection of an appropriate set of orthogonal protecting groups for the hydroxyl groups of hyperforin would be critical. The protection and subsequent deprotection steps must proceed in high yield and without affecting other sensitive functional groups in the molecule.

Stereocontrol: The total synthesis of hyperforin requires precise control over the stereochemistry of multiple chiral centers. Any deviation from the desired stereochemistry would result in the formation of diastereomers that could be difficult to separate.

Stability of Intermediates: Hyperforin and many of its synthetic intermediates are unstable and prone to degradation wikipedia.orgresearchgate.net. Careful handling and purification techniques are required to minimize losses.

Precursor Chemistry and Intermediate Derivatization

The key precursors for the synthesis of this compound would be hyperforin and a suitable trimethoxybenzoyl derivative.

Hyperforin Synthesis: The synthesis of hyperforin would likely follow one of the established routes, which typically involve the construction of the bicyclo[3.3.1]nonane core followed by the installation of the prenyl and other side chains researchgate.netnih.govharvard.eduacs.org.

Trimethoxybenzoyl Derivative: The trimethoxybenzoyl group could be introduced using trimethoxybenzoyl chloride or trimethoxybenzoic acid in the presence of a coupling agent like DCC. Trimethoxybenzoyl chloride can be prepared from trimethoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The derivatization of hyperforin would likely proceed through a protected intermediate. For example, the more sterically accessible hydroxyl groups could be protected, leaving a single hydroxyl group available for esterification. After the esterification reaction, the protecting groups would be removed to yield the final product, this compound.

Advanced Characterization Techniques for Structural Confirmation in Synthetic Research

The structural confirmation of a complex molecule like this compound would require the use of a combination of advanced spectroscopic techniques.

Table 2: Spectroscopic Techniques for the Characterization of this compound

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Provides information about the number, chemical environment, and connectivity of protons in the molecule. The appearance of signals corresponding to the trimethoxybenzoyl group and shifts in the signals of the hyperforin core would confirm the esterification. |

| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. The presence of signals for the carbonyl carbon of the ester and the carbons of the trimethoxybenzoyl group would be key indicators of a successful reaction. |

| 2D NMR (COSY, HSQC, HMBC) | These techniques are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the NMR spectra and confirming the exact site of esterification. |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, which can be used to determine its elemental composition and confirm the molecular formula of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule, including the location of the ester group. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | |

| Used to identify the presence of specific functional groups. The appearance of a strong absorption band in the region of 1700-1750 cm⁻¹ would indicate the presence of the ester carbonyl group. | |

| X-ray Crystallography | |

| If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry of all atoms. |

The combination of these techniques would be essential for the unambiguous structural elucidation and confirmation of the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and connectivity of atoms within a molecule. For a compound like this compound, both ¹H and ¹³C NMR would be fundamental. ¹H NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. More advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, ultimately piecing together the carbon skeleton and the placement of substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the stereochemical relationships between different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. longdom.orgresearchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, HRMS allows for the unambiguous determination of the molecular formula of this compound. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be utilized depending on the polarity and thermal stability of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utoronto.ca The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for functional groups such as carbonyls (C=O), ethers (C-O), and aromatic rings (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. farmaciajournal.comflorajournal.com The UV-Vis spectrum of this compound would show specific wavelengths of maximum absorbance (λmax) that are characteristic of its electronic structure.

Investigation of Compound Stability and Degradation Kinetics in Research Environments

Understanding the stability of a compound is critical for its handling, storage, and application in research.

Pathways of Chemical Degradation under Controlled Laboratory Conditions

Investigating the chemical degradation of this compound would involve subjecting the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, and photolysis, to identify its degradation pathways. nih.gov The degradation products would be identified using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). The rate of degradation under each condition would be monitored over time to understand the compound's intrinsic stability.

Methodologies for Assessing Stability in Biological Research Media

For any potential biological research, assessing the stability of this compound in relevant biological media, such as plasma or cell culture medium, is essential. This typically involves incubating the compound in the biological matrix at a physiological temperature (e.g., 37°C) and monitoring its concentration over time using an appropriate analytical method, such as LC-MS. This provides crucial information on the compound's half-life and its suitability for in vitro and in vivo studies. The kinetic models for degradation are often determined by plotting the concentration of the compound against time. scielo.breuropa.euresearchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Hyperforintrimethoxybenzoate

Theoretical Frameworks and Methodological Approaches in SAR/QSAR Studies

Principles of Correlating Molecular Structure with Biological Activity

The foundational principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a molecule is intrinsically linked to its chemical structure. researchgate.net This includes the arrangement of atoms, the functional groups present, and the molecule's three-dimensional shape. ashp.org Variations in structure, even minor ones, can lead to significant changes in biological effects by altering how the molecule interacts with its biological target, such as a receptor or enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) extends this principle by developing mathematical models to correlate physicochemical properties of compounds with their biological activities. researchgate.net These models aim to predict the activity of new or untested compounds. researchgate.netunair.ac.id The underlying assumption is that structurally similar compounds are likely to exhibit similar biological activities. researchgate.net A typical QSAR model takes the form of an equation:

Activity = f (physicochemical properties and/or structural properties) + error

This quantitative approach allows chemists to predict the potency of novel analogues, guiding the synthesis of new compounds and reducing the need for extensive experimental testing. slideshare.net

Application of Computational Chemistry in SAR/QSAR Modeling

Computational chemistry is an indispensable tool in modern SAR and QSAR studies. researchgate.net Molecular modeling software allows for the visualization and manipulation of 3D molecular structures to identify key interactions with biological targets. solubilityofthings.com In QSAR, computational methods are used to calculate a wide array of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories:

1D-QSAR: Correlates activity with global molecular properties like molecular weight or logP (a measure of hydrophobicity). solubilityofthings.com

2D-QSAR: Uses descriptors derived from the 2D representation of the molecule, such as connectivity indices. solubilityofthings.com

3D-QSAR: Considers the 3D properties of molecules, such as the steric and electrostatic fields surrounding them. solubilityofthings.com

Once calculated, these descriptors are used to build predictive models using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. unair.ac.idmdpi.com These models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

Elucidation of Key Structural Determinants within Hyperforintrimethoxybenzoate for Biological Interactions

Contribution of the Phloroglucinol (B13840) Core to Bioactivity

This compound is a derivative of hyperforin (B191548), a naturally occurring compound belonging to the polycyclic polyprenylated acylphloroglucinols (PPAPs) family. wikipedia.orgnih.gov The phloroglucinol core is a critical pharmacophore for the biological activity of this class of compounds. nih.govpnas.org Phloroglucinol and its derivatives are known to exhibit a wide range of pharmacological effects, including antidepressant, antibacterial, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov

Studies on hyperforin have established that it is a major active component of St. John's Wort, responsible for its antidepressant effects. pnas.orgresearchgate.net The mechanism is linked to the inhibition of neurotransmitter reuptake. scispace.comnih.gov The enolized β-dicarbonyl system within the phloroglucinol core is highlighted as crucial for this activity. acs.org Modifications to this core, such as acylation or alkylation, have been shown to be detrimental to its ability to inhibit serotonin (B10506) reuptake, underscoring the importance of the intact phloroglucinol moiety for bioactivity. acs.org This suggests that the fundamental phloroglucinol skeleton of this compound is essential for its interaction with biological targets.

Role of the Trimethoxybenzoate Moiety in Modulating Activity and Selectivity

This compound is a semisynthetic ester created by attaching a trimethoxybenzoate group to the hyperforin structure. nih.govscispace.com This structural modification significantly alters the molecule's properties compared to the parent hyperforin. The addition of the benzoate (B1203000) ester can serve several purposes in drug design, including altering solubility, stability, and pharmacokinetic profiles.

The trimethoxy substitution pattern on the benzoate ring is a strategic choice. Methoxy (B1213986) groups are known to influence the electronic and steric properties of aromatic compounds, which can enhance molecular recognition and binding affinity to biological targets. The presence of the trimethoxybenzoate moiety in this compound makes it a pro-drug. Studies have shown that after administration, plasma concentrations of the parent hyperforin are detected, indicating that the ester is hydrolyzed in vivo. nih.govsilae.it However, research also suggests it is not a highly efficient pro-drug in rodents, as the resulting plasma concentrations of hyperforin were low. silae.it

Interestingly, while this compound itself is inactive in vitro on a wide range of central nervous system targets, it demonstrates antidepressant-like effects in vivo. nih.gov This activity is likely attributable to the released hyperforin and potentially other unknown active metabolites. nih.gov The trimethoxybenzoate moiety, therefore, acts as a carrier group that modulates the compound's properties, although its primary role appears to be to release the active hyperforin core after administration.

Comparative SAR Analysis with Other Hyperforin Derivatives and Analogs

The search for more stable and effective analogs of hyperforin has led to the synthesis and evaluation of various derivatives. silae.itmdpi.com Comparing this compound to these other analogs provides valuable SAR insights.

For instance, a study evaluating the inhibition of the enzyme CYP3A4 by hyperforin and its oxidized analogs revealed significant differences in potency. nih.gov This demonstrates that even small changes to the peripheral structure, while leaving the core intact, can dramatically alter biological activity.

| Compound | Modification | IC₅₀ for CYP3A4 Inhibition (μM) |

| Furoadhyperforin | Oxidized analog | 0.072 |

| Furohyperforin isomer 1 | Oxidized analog | 0.079 |

| Furohyperforin isomer 2 | Oxidized analog | 0.23 |

| Hyperforin | Parent Compound | 0.63 |

| Furohyperforin | Oxidized analog | 1.3 |

| Data sourced from a study on the inhibition of CYP3A4 enzyme activity by hyperforin and its analogues. nih.gov |

In another study, the derivative octahydrohyperforin was found to have antidepressant-like activity comparable to or higher than hyperforin. silae.it In contrast, this compound (IDN 5491) showed antidepressant-like properties, but its effect on inducing liver enzymes like CYP3A was negligible, unlike hyperforin itself. nih.govsilae.it This is a critical distinction, as the induction of these enzymes by hyperforin is responsible for many drug-drug interactions associated with St. John's wort. pnas.org

This comparative analysis suggests that the trimethoxybenzoate modification in this compound creates a derivative with a potentially different safety and interaction profile. While it serves as a pro-drug for the active hyperforin, its inability to significantly induce key metabolic enzymes, a major liability of the parent compound, marks it as a potentially safer, albeit less efficient, alternative. silae.it This highlights a key strategy in drug design: modifying a lead compound to retain desired therapeutic effects while minimizing unwanted side effects.

Identification of Pharmacophoric Elements and Auxophoric Contributions

The addition of a trimethoxybenzoate moiety would introduce new chemical features that could act as auxophoric groups, modifying the potency or selectivity of the parent compound. The trimethoxybenzoyl group itself is a known pharmacophore in other classes of compounds, particularly as an inhibitor of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govacs.orgacs.org

Table 1: Hypothetical Pharmacophoric and Auxophoric Features of this compound

| Feature | Moiety | Potential Role |

| Pharmacophore | Phloroglucinol Core | Essential for core activity, similar to hyperforin. nih.gov |

| Prenyl Groups | Contribute to lipophilicity and binding to hydrophobic pockets. | |

| Enolizable β-dicarbonyl | Potential for hydrogen bonding and metal chelation. pugetsound.edu | |

| Auxophore | Trimethoxybenzoyl Group | May introduce new target interactions (e.g., tubulin binding). nih.gov Could alter solubility and metabolic stability. |

| Ester Linkage | Influences prodrug potential, hydrolysis rate, and release of hyperforin. |

The three methoxy groups on the benzoate ring can act as hydrogen bond acceptors and influence the electronic properties and conformation of the entire molecule. researchgate.net Depending on the target, this could either enhance or hinder the binding affinity compared to hyperforin.

Impact of Ester Linkage on Ligand-Target Recognition

The introduction of an ester linkage to form this compound would have several significant implications for its interaction with biological targets. Ester bonds can be susceptible to hydrolysis by esterase enzymes, which could mean that this compound may act as a prodrug, releasing hyperforin and trimethoxybenzoic acid in vivo. researchgate.net The rate of this hydrolysis would be a critical factor in its pharmacokinetic profile.

In Silico Predictions and Virtual Screening for Novel this compound Analogs

In silico methods, which utilize computer simulations, are invaluable for predicting the properties of novel molecules and for screening large virtual libraries of compounds to identify potential drug candidates. pensoft.netresearchgate.net

For a hypothetical molecule like this compound, in silico tools could be employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. pensoft.netresearchgate.net For instance, predictive models could estimate its likelihood of crossing the blood-brain barrier or its potential for causing drug-drug interactions, a known issue with hyperforin due to its induction of cytochrome P450 enzymes. nih.govnih.gov

Virtual screening could be used to explore a chemical space of novel analogs of this compound to identify derivatives with potentially improved properties. nih.gov This would typically involve several steps:

Library Design: A virtual library of analogs would be created by systematically modifying the this compound structure. Variations could include altering the substitution pattern on the benzoate ring, replacing the ester linkage with other functional groups (e.g., amides), or modifying the prenyl chains of the hyperforin core.

Pharmacophore-Based Screening: A 3D pharmacophore model would be generated based on the hypothetical key features of this compound. This model would then be used as a filter to rapidly screen the virtual library for molecules that match the essential spatial arrangement of these features. nih.gov

Molecular Docking: The hits from pharmacophore screening would then be subjected to molecular docking studies. This involves simulating the binding of each analog into the three-dimensional structure of a specific biological target (e.g., a neurotransmitter transporter or a kinase). The docking results provide an estimate of the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

QSAR Model Development: To refine the selection process, a QSAR model could be developed. pensoft.net This involves calculating a range of molecular descriptors for a set of known active and inactive compounds (in this case, this would likely start with hyperforin and its known analogs). These descriptors, which represent various physicochemical properties, are then correlated with biological activity using statistical methods to create a predictive model.

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial charges, Dipole moment | Governs electrostatic and polar interactions. |

| Steric | Molecular weight, Molecular volume, Surface area | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Predicts solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |

By applying these in silico approaches, researchers could prioritize the synthesis and experimental testing of a smaller number of the most promising novel this compound analogs, thereby accelerating the drug discovery process.

Investigations into Molecular and Cellular Mechanisms of Action of Hyperforintrimethoxybenzoate

Modulation of Neurotransmitter Transporter Systems in Synaptosomal Preparations

Hyperforin (B191548) is distinguished by its broad-spectrum inhibition of neurotransmitter reuptake, a characteristic not observed in other classes of antidepressants. nih.gov Unlike conventional reuptake inhibitors that compete for binding sites on transporter proteins, hyperforin's mechanism is indirect. nih.govresearchgate.net It elevates intracellular sodium ion concentrations, which in turn diminishes the sodium gradient that drives the transport of neurotransmitters back into the presynaptic neuron. nih.govresearchgate.netnih.gov

Serotonin (B10506) (5-HT) Reuptake Inhibition: Mechanistic Details

Hyperforin's inhibition of serotonin (5-HT) reuptake is a primary contributor to its pharmacological profile. The mechanism, however, diverges significantly from that of Selective Serotonin Reuptake Inhibitors (SSRIs). Kinetic analyses performed on mouse brain synaptosomes reveal that hyperforin acts as a non-competitive inhibitor. nih.gov At a concentration of 2 µM, hyperforin was shown to decrease the maximum velocity (Vmax) of serotonin uptake by over 50% while having minimal effect on the substrate affinity (Km). nih.gov This kinetic profile indicates that hyperforin does not compete with serotonin for the binding site on the serotonin transporter (SERT).

The core mechanism involves the elevation of free intracellular sodium concentration ([Na+]i). nih.govusp.br Hyperforin has been found to activate the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), a non-selective cation channel. drugbank.comresearchgate.net Activation of TRPC6 channels leads to an influx of sodium and calcium ions, disrupting the normal transmembrane sodium gradient. drugbank.comresearchgate.net Since neurotransmitter transporters like SERT are dependent on this sodium gradient to power the reuptake of serotonin, the increased intracellular sodium concentration effectively reduces their transport capacity. researchgate.netnih.gov This makes hyperforin the first identified antidepressant compound to inhibit serotonin uptake via the elevation of intracellular sodium. nih.gov

Dopamine (B1211576) (DA) and Noradrenaline (NA) Reuptake Inhibition: Comparative Analysis

Hyperforin demonstrates a broad inhibitory effect on monoamine transporters, inhibiting the reuptake of dopamine (DA) and noradrenaline (NA) with similar potency to its effects on serotonin. nih.govnih.gov This non-selective profile is unique among antidepressant compounds. nih.gov Studies have identified hyperforin as the primary constituent in Hypericum extracts responsible for this activity, with half-maximal inhibitory concentrations (IC50) for serotonin, noradrenaline, and dopamine uptake systems falling within a similar range of 80 to 200 nmol/l. nih.gov

Some in vitro evidence suggests that hyperforin may be a more potent inhibitor of dopamine reuptake compared to serotonin or noradrenaline. nih.gov For instance, one analysis reported that the IC50 value for a methanolic extract of Hypericum on dopamine uptake was approximately three times lower than that for serotonin and five times lower than for noradrenaline. nih.gov Pure hyperforin was also found to be almost twice as potent at inhibiting dopamine reuptake compared to serotonin reuptake. nih.gov Regardless of these variations, the mechanism of action remains consistent across the monoamine transporters: an indirect inhibition mediated by the disruption of the sodium gradient, rather than competitive binding at the transporter site. nih.govconsensus.appdroracle.ai

| Neurotransmitter | Reported IC50 Range (nmol/l) | Primary Mechanism |

|---|---|---|

| Serotonin (5-HT) | 80 - 200 | Non-competitive; elevation of intracellular Na+ |

| Noradrenaline (NA) | 80 - 200 | Non-competitive; elevation of intracellular Na+ |

| Dopamine (DA) | 80 - 200 | Non-competitive; elevation of intracellular Na+ |

GABA and L-Glutamate Uptake Inhibition: Cellular Mechanisms

Beyond its effects on monoamines, hyperforin also inhibits the synaptosomal uptake of the amino acid neurotransmitters γ-aminobutyric acid (GABA) and L-glutamate. nih.govnih.govnih.gov This broad inhibitory profile is a defining feature of the compound. nih.gov Kinetic studies on synaptosomal preparations from the mouse brain have elucidated the cellular mechanism of this inhibition.

The analysis showed that hyperforin acts as a non-competitive inhibitor for the uptake of both GABA and L-glutamate. nih.gov In the presence of hyperforin, the maximal velocity (Vmax) of uptake was significantly reduced, while the Michaelis constant (Km), which reflects the transporter's affinity for the substrate, remained largely unchanged. nih.gov This suggests that hyperforin reduces the number of functional transporters available without directly competing with GABA or glutamate for their binding sites. nih.gov The underlying mechanism is consistent with its action on monoamine transporters, involving the disruption of sodium conductive pathways, which are crucial for powering GABA and glutamate transporters. nih.govnih.gov

| Neurotransmitter | Parameter | Control Value (pmol/mg/min) | Value with Hyperforin (pmol/mg/min) | Inhibition Type |

|---|---|---|---|---|

| L-Glutamate | Vmax | 8.27 | 1.80 | Non-competitive |

| Km | Nearly Unchanged | |||

| GABA | Vmax | 2.76 | 0.77 | |

| Km | Nearly Unchanged |

Data adapted from kinetic analyses in synaptosomal preparations of mouse brain. nih.gov

Interactions with Specific Receptor Systems and Ion Channels at the Molecular Level

Identification of Binding Sites and Affinities in Isolated Systems

Investigations into hyperforin's binding profile have sought to identify high-affinity interactions that could explain its pharmacological effects. However, multiple studies have concluded that hyperforin does not bind with high affinity to the specific transporter sites for serotonin or dopamine. nih.govnih.gov For example, while hyperforin inhibits dopamine reuptake with an IC50 of 0.8 µM, its IC50 for binding to the dopamine transporter was significantly higher at 5 µM, confirming that its reuptake inhibition is not due to direct competitive binding. nih.gov This distinction is a key feature of its molecular action. nih.govresearchgate.net

Allosteric Modulation and Ligand-Gated Ion Channel Interactions

The primary molecular mechanism underlying hyperforin's broad effects on neurotransmitter uptake is its action on specific ion channels. Research has identified the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) as a key molecular target of hyperforin. drugbank.comresearchgate.net Hyperforin specifically activates TRPC6 channels, inducing an influx of Na+ and Ca2+ into the cell. researchgate.net This influx disrupts the electrochemical gradient necessary for neurotransmitter reuptake, providing a clear rationale for its non-competitive inhibition of various transporters. researchgate.net This action on an ion channel, which in turn modulates the function of transporter proteins, can be seen as an indirect modulatory mechanism.

The activation of non-selective cation channels (NSCCs), including TRPC6, by hyperforin has been demonstrated in human platelets and rat pheochromocytoma (PC12) cells. nih.gov The influx of both Na+ and Ca2+ induced by hyperforin in these cells was completely inhibited by NSCC blockers. nih.gov This provides strong evidence that hyperforin's ability to elevate intracellular cation concentrations is mediated by the activation of these channels. nih.gov Therefore, while not a classic allosteric modulator of a ligand-gated ion channel, hyperforin acts as a specific activator of the TRPC6 channel, a mechanism that precedes and causes the widespread inhibition of neurotransmitter transport systems. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Hyperforin | - |

| Serotonin | 5-HT |

| Dopamine | DA |

| Noradrenaline | NA |

| γ-aminobutyric acid | GABA |

Perturbations of Intracellular Signaling Pathways in Cellular Models

The ability of a compound to modulate intracellular signaling is a cornerstone of its potential biological activity. This typically involves its influence on second messenger systems and the activity of key enzymes like protein kinases and phosphatases.

Second Messenger System Regulation (e.g., cAMP, Ca2+)

Second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+) are crucial for transmitting signals from the cell surface to intracellular targets, thereby regulating a multitude of cellular processes. An investigation into whether "Hyperforintrimethoxybenzoate" alters the intracellular concentrations of these messengers would be a critical first step in elucidating its signaling effects. However, no studies documenting such effects have been found.

Protein Kinase and Phosphatase Activity Modulation

Protein kinases and phosphatases are key regulators of cellular signaling, controlling the phosphorylation state and activity of numerous proteins. The modulation of these enzymes can have profound effects on cell function. Research into the potential of "this compound" to inhibit or activate specific kinases or phosphatases is currently absent from the scientific record.

Mechanisms of Biological Activity in Defined In Vitro Systems

In vitro studies using established research cell lines are fundamental to understanding a compound's direct effects on cellular processes like viability, proliferation, and gene expression.

Cellular Viability and Proliferation Studies in Research Cell Lines

Determining a compound's impact on cell viability and proliferation is essential for assessing its cytotoxic or cytostatic potential. Such studies are typically conducted across a panel of well-characterized cancer and non-cancer cell lines. To date, there are no published reports on the effects of "this compound" on the viability or proliferation of any research cell line.

Gene Expression Profiling and Proteomic Analysis in Cultured Cells

Modern high-throughput techniques like gene expression profiling and proteomic analysis offer a global view of the cellular changes induced by a compound. These powerful tools can reveal novel mechanisms of action and identify key molecular targets. The scientific community has yet to publish any data from gene expression or proteomic studies on cells treated with "this compound."

Pre Clinical Pharmacological Research in Model Systems with Hyperforintrimethoxybenzoate

Evaluation of Compound Activity in In Vivo Behavioral Models

The assessment of a novel compound's effects on behavior is a cornerstone of pre-clinical neuroscience research. These studies utilize established animal models to predict potential therapeutic effects in humans.

Rodent Models for Exploring Specific Neurobiological Phenomena (e.g., forced swimming test in rats)

Rodent models are instrumental in the initial screening of compounds for potential psychoactive properties. The forced swimming test, for instance, is a common behavioral assay used to assess antidepressant-like activity. nc3rs.org.uknih.govjneurology.complos.orgresearchgate.net In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in this parameter suggesting an antidepressant effect. nih.govresearchgate.net The test is sensitive to a wide range of clinically effective antidepressants. nc3rs.org.uknih.gov However, the interpretation of this test is a subject of scientific discussion, with a focus on its validity and the ethical considerations surrounding animal welfare. nc3rs.org.ukplos.org

Assessment of Central Nervous System Engagement in Animal Models

To determine if a compound is acting on the central nervous system (CNS), researchers employ a variety of animal models. nih.govnih.govfrontiersin.orgwuxibiology.commdpi.comnih.gov These can range from simple observational studies of behavior to more complex paradigms that assess cognitive function, motor activity, and emotional responses. arxiv.orgarxiv.org Evidence of CNS engagement is crucial for compounds intended to treat neurological or psychiatric disorders. nih.gov Genetic and chemically-induced models of CNS diseases are also utilized to evaluate the therapeutic potential of a compound in a disease-relevant context. nih.govfrontiersin.orgwuxibiology.com

Pre-clinical Pharmacokinetic Investigations in Experimental Animal Models

Pharmacokinetic studies are essential to understand how an organism's body affects a drug. aissmscop.comresearchgate.netcertara.comnih.govnih.gov These studies, often summarized by the acronym ADME, are critical for determining the viability of a compound as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Species

ADME studies characterize the journey of a compound through the body. aissmscop.com Absorption details how the compound enters the bloodstream, distribution describes where it goes within the body, metabolism explains how it is chemically modified, and excretion outlines how it is eliminated. aissmscop.comresearchgate.net These profiles can vary significantly between different animal species. thno.org

Tissue Distribution and Bioavailability Studies in Research Animals

Tissue distribution studies identify the specific organs and tissues where a compound accumulates after administration. nih.govmdpi.com This information is vital for understanding both the compound's potential site of action and its potential for off-target toxicity. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged. nih.govnih.govmdpi.com Good oral bioavailability is often a key objective in drug development. nih.gov

Investigation of Potential Off-Target Interactions and Selectivity in Experimental Models

A crucial aspect of pre-clinical research is to determine the selectivity of a compound for its intended biological target.

Small molecule drugs can interact with multiple, often unintended, biological targets, a phenomenon known as polypharmacology. nih.govfrontiersin.orgneurips.ccnih.gov These off-target interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. nih.govnih.gov Computational and in vitro screening methods are increasingly used in the early stages of drug discovery to predict and identify potential off-target interactions. nih.govfrontiersin.orgreactionbiology.com This early assessment helps in the selection of compounds with a higher probability of success in later stages of development. frontiersin.orgreactionbiology.com

Broad Screening Against Enzyme Panels and Receptor Libraries

Broad screening of novel compounds against panels of enzymes and receptor libraries is a critical step in pre-clinical drug discovery to identify potential therapeutic targets and off-target effects. Based on the known activities of hyperforin (B191548) and its derivatives, "Hyperforintrimethoxybenzoate" would likely be subjected to a variety of such screenings.

Enzyme Panel Screening

Hyperforin itself is known to interact with several enzymes. For instance, it is a potent inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase-1 (COX-1), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. pensoft.netnih.gov Furthermore, hyperforin and its oxidized analogues have been shown to potently inhibit the activity of the cytochrome P450 enzyme CYP3A4. nih.gov Research on various hyperforin analogues has demonstrated that modifications to its structure can significantly alter its enzyme-inhibiting properties. For example, while some oxidized derivatives of hyperforin show enhanced inhibitory effects on 5-LO, acylation and alkylation have been reported to have detrimental effects on this activity. benthamdirect.com

Given that "this compound" is an acylated derivative, its inhibitory activity against enzymes like 5-LO might be reduced compared to the parent compound, hyperforin. However, its interaction with other enzymes, such as the cytochrome P450 family, would need to be empirically determined. A typical enzyme screening panel would likely assess the activity of "this compound" against a range of enzymes implicated in inflammation, cancer, and drug metabolism.

Interactive Data Table: Inhibitory Activity of Hyperforin and its Analogues on Selected Enzymes

| Compound | Enzyme | IC50 (µM) | Source |

| Hyperforin | CYP3A4 | 0.63 | nih.gov |

| Furoadhyperforin | CYP3A4 | 0.072 | nih.gov |

| Furohyperforin isomer 1 | CYP3A4 | 0.079 | nih.gov |

| Furohyperforin isomer 2 | CYP3A4 | 0.23 | nih.gov |

| Furohyperforin | CYP3A4 | 1.3 | nih.gov |

| Hyperforin | 5-Lipoxygenase | Potent Inhibitor | benthamdirect.com |

| Hyperforin | Cyclooxygenase-1 | Inhibitor | pensoft.net |

Receptor Library Screening

Hyperforin is known to interact with a wide array of receptors, contributing to its diverse pharmacological effects. nih.govnih.gov It is a known ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes. pnas.orgpnas.org Hyperforin's antidepressant effects are attributed to its ability to inhibit the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine (B1211576), although this is not through direct binding to the transporter proteins but likely via modulation of ion gradients. nih.govnih.govwikipedia.org

Studies on hyperforin and related compounds have also explored their binding to other receptors. For example, hypericin, another constituent of St. John's wort, has shown affinity for neuropeptide Y (NPY) and sigma receptors. nih.gov Hyperforin itself has been found to reduce high-affinity beta2-adrenergic receptor binding. nih.gov

The introduction of a trimethoxybenzoyl group to the hyperforin structure would create a novel chemical entity, "this compound," whose receptor binding profile would require comprehensive screening. This would typically involve assays against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify its primary targets and potential off-target interactions. The bulky and aromatic nature of the trimethoxybenzoyl moiety could either enhance or diminish binding to certain receptors compared to hyperforin.

Interactive Data Table: Receptor Interaction Profile of Hyperforin and Related Compounds

| Compound | Receptor/Transporter | Activity | IC50/Ki (nM) | Source |

| Hyperforin | Pregnane X Receptor (PXR) | Potent Ligand/Activator | Ki = 27 | pnas.orgpnas.org |

| Hyperforin | Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 = 205 (nanomoles) | wikipedia.org |

| Hyperforin | Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50 = 80 (nanomoles) | wikipedia.org |

| Hyperforin | Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 = 102 (nanomoles) | wikipedia.org |

| Hyperforin | GABA Transporter | Reuptake Inhibition | IC50 = 184 (nanomoles) | wikipedia.org |

| Hypericin | NPY-Y1 Receptor | Affinity | IC50 = 3000-4000 | nih.gov |

| Hypericin | NPY-Y2 Receptor | Affinity | IC50 = 3000-4000 | nih.gov |

| Hypericin | Sigma Receptors | Affinity | IC50 = 3000-4000 | nih.gov |

| Hyperforin | Beta2-Adrenergic Receptor | Reduction in Binding | - | nih.gov |

Assessment of Compound Specificity in Complex Biological Systems

Assessing the specificity of a compound in complex biological systems, such as cell cultures or whole organisms, is crucial to understanding its potential therapeutic window and side-effect profile. While broad screening provides initial hits, the physiological context can significantly influence a compound's activity.

For "this compound," this assessment would build upon the initial enzyme and receptor screening data. Based on the known pharmacology of hyperforin, it is anticipated that "this compound" might also exhibit a degree of polypharmacology, meaning it could interact with multiple targets. The key research question would be whether the addition of the trimethoxybenzoyl group enhances specificity for a particular target or broadens its activity profile.

Studies on hyperforin derivatives have shown that chemical modifications can indeed alter target specificity. For instance, the anti-angiogenic properties of tetrahydrohyperforin and octahydrohyperforin, derivatives of hyperforin, have been shown to be more specific and potent than the parent compound in some assays. plos.org This suggests that derivatization can be a viable strategy to refine the pharmacological profile of hyperforin.

The "trimethoxybenzoate" moiety itself is a common structural feature in various pharmacologically active compounds, and its presence could confer novel properties to the hyperforin scaffold. A thorough investigation in complex biological systems would be essential to elucidate the unique pharmacological signature of "this compound" and to determine its potential as a therapeutic agent.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Research Samples

Chromatography is indispensable for isolating Hyperforintrimethoxybenzoate from reaction mixtures or biological extracts, assessing its purity, and performing precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is critical for achieving accurate and reproducible results in research settings. The process involves a systematic optimization of chromatographic conditions.

Method development would focus on reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds. A C18 column is typically the stationary phase of choice due to its hydrophobic nature, which effectively retains phloroglucinol (B13840) derivatives like hyperforin (B191548) and its analogues. The mobile phase composition is a critical parameter to optimize, usually consisting of a mixture of an aqueous component (like water with an acidifier such as formic acid or phosphoric acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to effectively separate the target compound from impurities with varying polarities.

Validation of the developed HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection, LOD, and limit of quantification, LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 70-95% B; 20-25 min: 95% B; 25-30 min: 95-70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (based on UV absorbance maxima of similar structures) |

| Injection Volume | 10 µL |

While this compound itself is likely non-volatile due to its high molecular weight and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed in specific research contexts. For instance, it could be used to analyze potential volatile precursors or degradation products resulting from thermal or chemical treatment.

For such an analysis, derivatization would be a necessary prerequisite to increase the volatility and thermal stability of any related non-volatile analytes. A common derivatization technique is silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ethers are more amenable to GC analysis. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation patterns of the derivatized compound, aiding in the identification of unknown metabolites or byproducts.

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis in Research Contexts

Spectroscopic methods are crucial for the unambiguous confirmation of the molecular structure of this compound.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a high-quality single crystal of this compound must first be grown. This can be achieved through techniques such as slow evaporation of a saturated solution or vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data provides electron density maps from which the exact coordinates of each atom in the crystal lattice can be determined. This technique would unequivocally confirm the covalent structure, including the connectivity of the trimethoxybenzoyl group to the hyperforin core, and reveal detailed information about bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the molecule's preferred conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Hyperforin possesses multiple chiral centers, making it an optically active molecule. Consequently, its derivative, this compound, would also be chiral. Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemical features of such molecules in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. The spectrum can serve as a unique fingerprint for a specific enantiomer or diastereomer. In research, CD spectroscopy would be used to confirm the absolute configuration of this compound, often by comparing its experimental spectrum to theoretical spectra calculated using quantum chemical methods. It is also a powerful technique for studying conformational changes that may occur upon solvent changes or interaction with other molecules.

Development of Quantitative Assays for Research Studies

The development of reliable quantitative assays is essential for a wide range of research applications, from assessing stability to determining concentration in biological or chemical systems. For this compound, this would typically involve the validated HPLC-UV method described previously.

An assay based on HPLC with UV detection relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the analyte. To establish this relationship, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The linearity of this curve is a key performance characteristic. Once the assay is validated for accuracy and precision, it can be used to reliably determine the concentration of this compound in unknown research samples. The limit of quantification (LOQ) determines the lowest concentration that can be measured with acceptable certainty.

Table 2: Example Validation Parameters for a Quantitative HPLC Assay

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | > 0.999 | 0.9995 |

| Range | e.g., 1 - 200 µg/mL | Established |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | < 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.7 µg/mL |

Bioanalytical Method Development for Compound Detection in Biological Matrices (e.g., plasma, brain tissue from animal models)

Quantitative analysis of this compound in biological samples is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. capes.gov.br

Sample Preparation: The first step involves extracting the compound from the complex biological matrix. For plasma samples, common techniques include protein precipitation (PPT) with solvents like methanol (B129727) or acetonitrile, liquid-liquid extraction (LLE) using solvents such as ethyl acetate, or solid-phase extraction (SPE). researchgate.netnih.gov SPE, particularly with C8 or C18 cartridges, has proven effective for recovering hyperforin and its derivatives from plasma with high efficiency, often exceeding 89%. researchgate.netnih.gov For brain tissue, the process begins with homogenization of the tissue, followed by LLE to isolate the analyte from the tissue components. capes.gov.br

Chromatographic and Mass Spectrometric Conditions: Reversed-phase HPLC is typically used for separation. A C18 or phenyl-based column can effectively separate the lipophilic phloroglucinol derivatives. researchgate.netmdpi.com A gradient elution using a mobile phase of acetonitrile and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization, is common. researchgate.net

Detection by tandem mass spectrometry is highly specific. Using an electrospray ionization (ESI) source, the analysis is performed in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. capes.gov.brresearchgate.net For hyperforin, quantification is often achieved in the negative ion mode. researchgate.net

The development of these methods allows for the determination of key pharmacokinetic parameters. Validated assays for hyperforin have achieved a lower limit of quantification (LLOQ) as low as 0.25 ng/mL in brain tissue homogenates and 10 ng/mL in human plasma, which is sufficient for detailed disposition studies in animal models. capes.gov.brresearchgate.net

Table 1: Representative Bioanalytical Method Parameters for a Hyperforin Analogue

| Parameter | Plasma Analysis | Brain Tissue Analysis |

| Extraction Method | Solid-Phase Extraction (C8) nih.gov | Liquid-Liquid Extraction (ethyl acetate) capes.gov.br |

| Chromatography | Reversed-Phase HPLC (C18 column) nih.gov | Reversed-Phase HPLC capes.gov.br |

| Mobile Phase | Acetonitrile/Water with 0.1% NH₄OH nih.gov | Acetonitrile/Water with additives capes.gov.br |

| Detection | ESI-MS/MS (Negative Ion Mode) researchgate.net | ESI-MS/MS capes.gov.br |

| LLOQ | ~10 ng/mL researchgate.net | ~0.25 ng/mL capes.gov.br |

| Recovery | >89% researchgate.net | 71-75% capes.gov.br |

In Vitro Enzyme Assays and Receptor Binding Assays

To elucidate the mechanism of action of a novel compound like this compound, in vitro assays are crucial. These tests determine the compound's ability to interact with specific proteins, such as enzymes and receptors.

In Vitro Enzyme Assays: Hyperforin is known to be a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, through the activation of the pregnane (B1235032) X receptor (PXR). pnas.org Any new derivative would be screened for similar activity. This is typically done by treating primary human hepatocytes with the compound and measuring the induction of CYP3A4 mRNA and protein levels. pnas.org Furthermore, inhibition assays against various enzymes are conducted. For example, derivatives of hyperforin have been tested for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in angiogenesis. plos.org These assays often use techniques like gelatin zymography to measure enzyme activity. plos.org

In Vitro Receptor Binding Assays: Radioligand binding assays are used to screen a compound against a wide panel of neurotransmitter receptors and transporters. Hyperforin itself shows inhibitory activity at the dopamine (B1211576) transporter and has been evaluated for binding at serotonin (B10506), GABA, sigma, and neuropeptide Y (NPY) receptors, though often with micromolar affinities. nih.govusp.br For example, studies have shown hyperforin inhibits [3H]WIN-35,428 binding to dopamine transporters with an IC50 of 5 µM. nih.gov Other studies using fluorescence correlation spectroscopy have investigated the effects of hyperforin on the binding dynamics of β2-adrenergic receptors on living cells. nih.gov A new derivative like this compound would undergo similar screening to map its pharmacological profile.

Table 2: Representative In Vitro Bioactivity for Hyperforin and its Analogues

| Target | Assay Type | Result (IC₅₀/Kᵢ) | Reference |

| Pregnane X Receptor (PXR) | PXR Activation / Binding Assay | Kᵢ = 27 nM | pnas.org |

| Dopamine Transporter | Radioligand Binding Assay | IC₅₀ = 5 µM | nih.gov |

| Sigma Receptors | Radioligand Binding Assay | Low affinity/No significant inhibition | nih.govusp.br |

| NPY-Y1/Y2 Receptors | Radioligand Binding Assay | Low affinity/No significant inhibition | nih.gov |

| β2-Adrenergic Receptor | FCS Binding Studies | Reduction in high-affinity binding | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Gelatin Zymography | Inhibition observed | plos.org |

No Scientific Research Found on "this compound" in Computational Chemistry

Extensive searches for studies on molecular docking, molecular dynamics simulations, and computational pharmacological profiling of a compound named "this compound" have yielded no results. This indicates that, to date, this specific chemical entity has not been the subject of published research in these scientific domains.

Therefore, it is not possible to provide an article detailing its theoretical and computational chemistry approaches, as no data exists on its predicted binding modes, interactions with biological targets, or its simulated molecular dynamics. The scientific community has not yet explored the computational characteristics of "this compound," and as such, there are no findings to report on its:

Predicted binding affinities with any biological targets.

Specific amino acid interactions or hydrogen bonding networks.

Conformational dynamics when complexed with any receptor.

The role of water molecules in its potential binding pockets.

Computationally predicted pharmacological profiles.

Consequently, the requested article, with its specific outline focusing on computational research, cannot be generated.

Theoretical and Computational Chemistry Approaches in Hyperforintrimethoxybenzoate Research

Prediction of Pharmacological Profiles using Computational Methods

ADME Prediction (excluding human data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction represents a crucial first step in the early stages of drug discovery, offering a time- and cost-effective alternative to extensive experimental studies. nih.govnih.gov These computational methods utilize a compound's molecular structure to forecast its pharmacokinetic properties. For a novel compound such as Hyperforintrimethoxybenzoate, various software and web-based tools like SwissADME and ProTox-II can be employed to predict its ADME profile. nih.govmdpi.combdpsjournal.org

These predictive models are built upon large datasets of existing chemicals with known ADME characteristics. ut.ac.ir By analyzing the structural features of a new molecule, these tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. mdpi.com For instance, the prediction of whether a compound will be a substrate for key metabolic enzymes, like those in the Cytochrome P450 family, is a common feature of these analyses. nih.gov

Below is an illustrative table of the types of non-human ADME parameters that would be predicted for this compound using computational tools.

| ADME Parameter | Predicted Value/Classification | Significance in Preclinical Assessment |

| Physicochemical Properties | ||

| Molecular Weight | e.g., < 500 g/mol | Influences solubility, permeability, and overall "drug-likeness". bdpsjournal.org |

| LogP (Lipophilicity) | e.g., 1-5 | Affects absorption and distribution across biological membranes. |

| Water Solubility | e.g., Moderately Soluble | Crucial for formulation and absorption. mdpi.com |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | e.g., High | Indicates potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | e.g., Yes/No | Determines if the compound can reach the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Substrate | e.g., No | P-gp is an efflux pump that can limit drug absorption and distribution. |

| Metabolism | ||

| Cytochrome P450 (CYP) Isoform Inhibition | e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions. nih.gov |

In Silico Toxicity Prediction (excluding human data)

Computational toxicology is an essential component of modern chemical safety assessment, allowing for the early identification of potential toxic liabilities before a compound is synthesized. nih.gov Various in silico models can predict a range of toxicity endpoints, from acute toxicity to organ-specific toxicities and mutagenicity. asmepress.com Platforms such as ProTox-II and toxCSM utilize machine learning algorithms, quantitative structure-activity relationships (QSAR), and pharmacophore modeling based on extensive experimental data to make these predictions. charite.deuq.edu.au

For this compound, these tools could be used to predict its potential for various toxic effects in non-human models. This includes estimating the median lethal dose (LD50) in rodents, which provides an indication of acute oral toxicity, as well as predicting the likelihood of hepatotoxicity, cytotoxicity, and immunotoxicity. asmepress.com These predictions are based on the structural similarity of the query molecule to compounds with known toxicological profiles. nih.gov

An example of a predictive toxicity assessment for this compound is outlined in the table below.

| Toxicity Endpoint | Predicted Outcome | Confidence Score | Implication for Development |

| Acute Oral Toxicity (Rodent) | |||

| Predicted LD50 (mg/kg) | e.g., 1500 | e.g., 75% | Provides an estimate of short-term lethality. charite.de |

| GHS Toxicity Class | e.g., Class IV | e.g., 75% | Classifies the compound based on its predicted LD50. charite.de |

| Organ Toxicity | |||

| Hepatotoxicity | e.g., Active/Inactive | e.g., 80% | Predicts the potential to cause liver damage. asmepress.com |

| Genetic Toxicity | |||

| Mutagenicity (Ames Test) | e.g., Inactive | e.g., 85% | Assesses the likelihood of the compound causing DNA mutations. nih.gov |

| Other Endpoints | |||

| Immunotoxicity | e.g., Active/Inactive | e.g., 70% | Predicts potential adverse effects on the immune system. asmepress.com |

In Silico Screening and Design of Novel this compound Derivatives

In silico screening and rational drug design are powerful computational strategies to identify and optimize lead compounds. nih.gov Should this compound show promising activity but suboptimal ADME or toxicity profiles, computational methods can be used to design novel derivatives with improved properties. jchemlett.com This process often involves creating a virtual library of related compounds by modifying the parent structure and then screening them computationally. mdpi.com

The process begins with identifying the pharmacophore of this compound—the key structural features responsible for its biological activity. Molecular docking studies can then be used to simulate how these derivatives bind to a specific protein target, predicting their binding affinity. jyoungpharm.org This allows researchers to prioritize the synthesis of derivatives with the highest predicted potency and selectivity. nih.gov

The table below illustrates how a virtual screening campaign for novel this compound derivatives might be summarized.

| Derivative ID | Structural Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Profile | Predicted Toxicity Profile |

| HTB-D1 | e.g., Addition of a hydroxyl group | e.g., -9.5 | e.g., Improved solubility | e.g., No change |

| HTB-D2 | e.g., Replacement of methoxy (B1213986) with ethoxy | e.g., -8.7 | e.g., Similar to parent | e.g., Reduced hepatotoxicity |

| HTB-D3 | e.g., Isosteric replacement of a phenyl ring | e.g., -10.2 | e.g., Maintained GI absorption | e.g., No change |

Future Perspectives and Emerging Research Avenues for Hyperforintrimethoxybenzoate

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties

The development of new antidepressants with improved effectiveness and fewer side effects is a significant area of research. researchgate.net Hyperforin (B191548), a naturally occurring compound, serves as a valuable starting point for creating more stable and potent derivatives. scispace.comresearchgate.net One such derivative is Hyperforintrimethoxybenzoate, also known as IDN 5491. scispace.comresearchgate.net

The synthesis of stable hyperforin derivatives is a key strategy to overcome the limitations of the natural compound. researchgate.net This has led to the creation of various analogs, including salts and esters, with this compound being a notable example. scispace.comresearchgate.net Future research will likely focus on further modifying the core structure of hyperforin to produce a wider range of synthetic compounds with potentially enhanced properties. These modifications could involve altering the phenolic moiety or replacing the alkyl side chains with heterocyclic structures like furyl or pyridyl residues. scispace.com The goal of these derivatization strategies is to generate molecules that are more stable to light and have a longer shelf life, making them more suitable for formulation and therapeutic use. scispace.com

Deeper Mechanistic Elucidation of Specific Biological Actions at the Subcellular Level

Understanding the precise mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Research on its parent compound, hyperforin, provides a foundation for these investigations. Hyperforin is known to be a potent inhibitor of the uptake of several neurotransmitters, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), noradrenaline (NA), GABA, and L-glutamate. scispace.com This action is thought to be mediated by the activation of the Transient Receptor Potential Channel (TRPC) and subsequent sodium influx. scispace.com

Future research on this compound will likely aim to elucidate its specific interactions at the subcellular level. This includes identifying the precise binding sites on its target proteins and understanding how it modulates their function. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of this compound in complex with its targets. Furthermore, detailed cellular and molecular biology studies will be necessary to unravel the downstream signaling pathways that are activated by this compound.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, researchers are turning to systems biology and "omics" approaches. nih.gov These powerful technologies, including genomics, proteomics, metabolomics, and lipidomics, allow for the simultaneous measurement of thousands of molecular components within a biological system. nih.gov

By applying these approaches, researchers can create a detailed map of the cellular responses to this compound. nih.gov For example, proteomics can identify all the proteins that interact with the compound, while metabolomics can reveal changes in cellular metabolism. nih.gov This holistic view can help to identify not only the primary targets of this compound but also its off-target effects and potential biomarkers for its activity. nih.gov Integrating these large datasets will be essential for building predictive models of the compound's action and for understanding its effects on a whole-organism level.

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

The development of more sophisticated research models is essential for accurately studying the mechanisms of action of compounds like this compound. While traditional cell culture and animal models have been valuable, there is a growing need for models that better recapitulate human physiology and disease. nih.govnih.gov